p-(2-Phenoxyethylamino)benzoic acid
Description
p-(2-Phenoxyethylamino)benzoic acid is a benzoic acid derivative featuring a phenoxyethylamino substituent at the para position. This structural motif combines a benzoic acid core with a phenoxy group linked via an ethylamino spacer.
Properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
4-(2-phenoxyethylamino)benzoic acid |
InChI |
InChI=1S/C15H15NO3/c17-15(18)12-6-8-13(9-7-12)16-10-11-19-14-4-2-1-3-5-14/h1-9,16H,10-11H2,(H,17,18) |
InChI Key |
PPASVIGUSAEUFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Functional Group Effects
The compound’s structural analogs include other para-substituted benzoic acids, such as:
*TCMBA: p-[4,6-Bis[trichloromethyl]-S-triazin-2-yl]benzoic acid ethyl ester
Key Observations :
- Phenoxyethylamino vs.
- Electron Effects: The ethylamino spacer may donate electrons via resonance, altering the benzoic acid’s acidity (pKa) compared to electron-withdrawing groups like trichloromethyl in TCMBA .
Toxicity Profiles
Quantitative structure-toxicity relationship (QSTR) models for benzoic acids highlight the importance of molecular connectivity indices (0JA, 1JA, JB) in predicting oral LD50 in mice .
- Substituent Impact: Bulky substituents (e.g., phenoxyethylamino) may reduce acute toxicity compared to smaller halogenated groups (e.g., TCMBA’s trichloromethyl), as steric hindrance could limit metabolic activation .
- Predicted LD50 : If 0JA (zero-order connectivity index) and JB (cross-factor) are high for this compound, its LD50 might align with less toxic benzoic acids in the training set .
Antioxidant Activity
Benzoic acid derivatives generally exhibit lower antioxidant activity than cinnamic acids due to the absence of a conjugated double bond for radical stabilization . For this compound:
- Hydroxyl Group Deficiency: Without additional hydroxyl groups on the aromatic ring, its antioxidant capacity is likely inferior to trihydroxy analogs like gallic acid but comparable to mono-substituted derivatives like vanillic acid .
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